molecular formula C16H19BO2 B1406909 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane CAS No. 1092060-79-1

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

Cat. No.: B1406909
CAS No.: 1092060-79-1
M. Wt: 254.1 g/mol
InChI Key: HNTJWMXILKKAJC-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, substituted with a naphthyl group and three methyl groups. The presence of boron in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. One common method is the condensation of 1-naphthylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions to form the desired dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In BNCT, the compound delivers boron to cancer cells, where it captures neutrons and undergoes nuclear reactions to produce cytotoxic particles that kill the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a naphthyl group.

    4,4,6-Trimethyl-2-(2-thienyl)-1,3,2-dioxaborinane: Contains a thiophene ring instead of a naphthyl group.

Uniqueness

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4,4,6-trimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTJWMXILKKAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209576
Record name 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092060-79-1
Record name 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092060-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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